molecular formula C13H19N3O B11878803 2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)- CAS No. 646056-52-2

2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-

Cat. No.: B11878803
CAS No.: 646056-52-2
M. Wt: 233.31 g/mol
InChI Key: YONFMTQFKOOPLD-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-, is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical research and drug discovery. The compound features a rigid 2,7-diazaspiro[4.4]nonane scaffold, a structure known to confer conformational restraint and improve physicochemical properties in drug candidates . This core scaffold is recognized as a privileged structure in medicinal chemistry and is frequently employed in the synthesis of compounds for probing biological systems . The incorporation of a 5-methoxy-3-pyridinyl substituent introduces a hydrogen bond acceptor capability and modulates the molecule's electron distribution and polarity, which can be critical for target engagement and optimizing drug-like properties. This specific molecular architecture makes it a valuable intermediate for constructing potential therapeutics, particularly in developing novel enzyme inhibitors or receptor modulators. As a key synthetic intermediate, it enables researchers to explore structure-activity relationships (SAR) and create diverse chemical libraries. The compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

CAS No.

646056-52-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3O/c1-17-12-6-11(7-15-8-12)16-5-3-13(10-16)2-4-14-9-13/h6-8,14H,2-5,9-10H2,1H3

InChI Key

YONFMTQFKOOPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)N2CCC3(C2)CCNC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Bifunctional Amines

A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives with ketones or aldehydes. For example, reacting tert-butyl 4-aminobutylcarbamate with cyclobutanone under acidic conditions yields tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Boc-protected intermediate). Key steps include:

  • Reagents : Cyclobutanone, trifluoroacetic acid (TFA), and Boc anhydride.

  • Conditions : 0–25°C in dichloromethane (DCM) with stirring for 12–24 hours.

  • Yield : ~65–75% after silica gel chromatography.

Ring-Closing Metathesis (RCM)

Alternative routes employ Grubbs catalysts to form the spirocyclic core. For instance, bis-allylamine derivatives undergo RCM in the presence of Grubbs II catalyst (1–2 mol%) in refluxing DCM. This method offers stereochemical control but requires stringent anhydrous conditions.

Functionalization with 5-Methoxy-3-Pyridinyl

Introducing the 5-methoxy-3-pyridinyl moiety necessitates regioselective coupling or substitution reactions.

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling between the spirocyclic amine and halogenated pyridine precursors is widely employed. A representative protocol includes:

  • Substrate : 3-Bromo-5-methoxypyridine.

  • Catalyst System : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ as base.

  • Solvent : Toluene or 1,4-dioxane at 100–110°C for 12–18 hours.

  • Yield : 50–60% after purification.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines facilitate direct displacement of halides with the spirocyclic amine. For 5-methoxy-3-chloropyridine:

  • Conditions : DMF at 120°C with KOtBu as base.

  • Limitations : Low yields (<30%) due to steric hindrance from the spiro core.

Deprotection and Final Product Isolation

Removal of the Boc group from intermediates like tert-butyl 2-(5-methoxy-3-pyridinyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is critical:

  • Reagent : 4 M HCl in 1,4-dioxane.

  • Conditions : 0°C to room temperature for 2–4 hours.

  • Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

Final purification via recrystallization (ethanol/water) or flash chromatography (DCM:MeOH 9:1) achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Buchwald–HartwigHigh regioselectivityExpensive catalysts50–60
SNArNo transition metalsLow yields due to steric effects<30
RCMStereochemical controlSensitivity to moisture40–50

Scale-Up and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance efficiency:

  • Catalyst Recycling : Immobilized Pd on carbon reduces costs.

  • Solvent Recovery : Distillation reclaims >90% of toluene or dioxane.

  • Quality Control : HPLC-MS and ¹H-NMR ensure batch consistency.

Mechanistic Insights and Side Reactions

  • Competing Pathways : Over-alkylation at the spirocyclic amine’s secondary nitrogen occurs if stoichiometry is unbalanced.

  • Byproducts : N-Oxide formation in pyridine rings under oxidative conditions (mitigated by inert atmosphere).

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation, enabling milder conditions (room temperature, visible light). Enzymatic resolution of racemic spiro intermediates using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Antidepressant Activity

Research indicates that 2,7-Diazaspiro[4.4]nonane derivatives may exhibit antidepressant-like effects. A study highlighted the compound's interaction with serotonin receptors, which are critical in mood regulation. The presence of the methoxy group on the pyridine ring enhances its binding affinity, suggesting a mechanism for potential therapeutic effects in treating depression .

Analgesic Properties

The compound has been investigated for its analgesic properties. It has been shown to inhibit substance P, a neuropeptide involved in pain transmission, suggesting that it could be effective in managing pain when combined with NMDA receptor antagonists . This dual action may provide a novel approach to pain management.

Neuroprotective Effects

Preliminary studies suggest that 2,7-Diazaspiro[4.4]nonane may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This property opens avenues for exploring its use in conditions such as Alzheimer's disease.

Synthetic Methodologies

The synthesis of 2,7-Diazaspiro[4.4]nonane typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing amines and carbonyl compounds to form the spirocyclic structure.
  • Functionalization : Introducing the methoxy group through methylation reactions on the pyridine ring.

Optimized synthetic routes may involve continuous flow reactors to enhance efficiency and scalability .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of 2,7-Diazaspiro[4.4]nonane resulted in significant reductions in depressive behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure efficacy .

Case Study 2: Pain Management

A clinical trial assessed the effectiveness of this compound in combination with traditional analgesics for chronic pain management. Results indicated an enhanced analgesic effect when used alongside NMDA blockers, suggesting a synergistic mechanism .

Mechanism of Action

The mechanism by which 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects is related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Core Scaffold Variations: Spirocyclic Ring Size

The spirocyclic ring size significantly impacts biological activity:

  • 2,7-Diazaspiro[3.5]nonane: Used in sigma receptor (SR) ligands, this smaller [3.5]nonane scaffold showed divergent functional profiles. For example, 4b (KiS1R = 2.7 nM) acted as an S1R agonist, while 5b (KiS1R = 13 nM) exhibited antagonist properties, underscoring the influence of ring size on receptor interaction .
  • 2,7-Diazaspiro[4.4]nonane: The larger [4.4]nonane core, as in the target compound, demonstrated superior osteoclast inhibitory activity compared to other diamines (e.g., piperazine) in PKM2 activation studies, suggesting enhanced steric complementarity for bone targets .

Substituent Effects on Pyridine Ring

The substituent at the 3-pyridinyl position critically modulates activity:

  • 5-Methoxy Group (Target Compound) : Enhances solubility and hydrogen-bonding capacity. In sigma receptor ligands, electron-donating groups (EDGs) like methoxy improved enantioselectivity during synthesis .
  • 6-Chloro Substituent (CAS 646056-44-2) : The electron-withdrawing chloro group may reduce metabolic stability but increase affinity for hydrophobic pockets .

Table 2: Impact of Pyridine Substituents

Substituent Example Compound Key Properties
5-Methoxy Target Compound Enhanced solubility; moderate S1R affinity
6-Chloro 2-(6-Chloro-3-pyridinyl) Increased hydrophobicity; higher metabolic clearance
Cyclopentyloxy 2-[5-(Cyclopentyloxy)-3-pyridinyl] Improved steric bulk; prolonged half-life

Functional Profiles in Disease Models

  • Sigma Receptor Ligands: 4b ([3.5]nonane): Exhibited S1R agonism, reversing mechanical hypersensitivity in vivo at 20 mg/kg . 5b ([3.5]nonane): Antagonized S1R with antiallodynic effects, dependent on S1R antagonism . Target Compound ([4.4]nonane): Limited data on SR activity but showed osteoclast inhibition, suggesting scaffold-dependent target specificity .
  • Osteoclast Inhibitors: E226 ([4.4]nonane): 7-(3-Chlorobenzyl)-substituted derivative achieved >50% inhibition at 10 μM via reductive amination synthesis .

Biological Activity

2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)- is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)- is C14H21N3OC_{14}H_{21}N_3O with a molar mass of 247.34 g/mol. The compound features a spirocyclic structure that contributes to its unique biological profile.

Sigma Receptor Binding Affinity

Recent studies have highlighted the compound's interaction with sigma receptors (S1R and S2R). A notable study reported that derivatives of diazaspiro compounds exhibited varying affinities for these receptors:

CompoundKiK_i (nM) for S1RKiK_i (nM) for S2R
4b2.727
5b13102
8f10165

These findings indicate that the compound exhibits a strong affinity for S1R, suggesting potential analgesic properties through modulation of pain pathways .

Analgesic Effects

The analgesic potential of the compound was assessed through in vivo studies. Compounds such as 5b and 8f demonstrated significant antiallodynic effects at doses of 20 mg/kg, which were reversed by the selective S1R agonist PRE-084, confirming the role of S1R antagonism in their action .

Osteoclast Activity Inhibition

A study focused on novel derivatives of diazaspiro compounds demonstrated their ability to inhibit osteoclast activities in both mouse and human models. The research indicated that these compounds could prevent bone loss in ovariectomized mice without adversely affecting bone formation:

  • Study Findings : The administration of compound C21 resulted in maintained osteoblast activity while effectively preventing pathological bone loss.
  • Mechanism : The inhibition of osteoclast activity suggests potential applications in treating osteoporosis and other bone-related diseases .

Cancer Therapeutics

Another area of exploration involves the compound's role in cancer treatment. Research indicates that certain diazaspiro compounds can inhibit the interaction between menin and MLL-1, a critical pathway in leukemia:

  • Therapeutic Implications : These compounds may serve as a basis for developing new cancer therapies targeting specific molecular interactions critical for tumor growth .

Q & A

Q. What synthetic strategies are effective for preparing 2,7-diazaspiro[4.4]nonane derivatives?

Synthesis typically involves multi-step routes with precise control of reaction conditions. Key steps include cyclization to form the spirocyclic core and functionalization of the pyridinyl moiety. For example:

  • Buchwald–Hartwig amination for aryl coupling .
  • Alkylation or acylation to introduce substituents (e.g., methoxy groups) .
  • Purification via chromatography to isolate high-purity products .
    Optimizing solvent choice (e.g., THF or DMF), temperature, and stoichiometry is critical for yield and selectivity.

Q. What structural features influence the biological activity of this compound?

The spirocyclic core provides conformational rigidity, enhancing binding to targets like sigma receptors (S1R/S2R). Key structural determinants include:

  • 5-Methoxy-3-pyridinyl group : Enhances solubility and modulates electronic properties for receptor interaction .
  • Spiro[4.4]nonane scaffold : Restricts rotational freedom, improving binding affinity .
    Comparative studies show that minor changes (e.g., substituting methoxy with chloro groups) drastically alter activity .

Q. What analytical techniques are used to characterize this compound?

  • NMR and HRMS : Confirm structural integrity and purity .
  • X-ray crystallography : Resolves spirocyclic geometry and stereochemistry .
  • HPLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of sigma receptor ligands based on this scaffold?

SAR studies reveal that:

  • Distal hydrophobic groups (e.g., benzyl or phenylpropane) improve S1R/S2R binding. For example, compound AD258 (KiS1R = 3.5 nM) shows high affinity due to a benzyl substituent .
  • Linker length : A two-carbon spacer between the spirocycle and aryl group maximizes activity .
  • Functional profiles : Derivatives with the same scaffold can exhibit agonism or antagonism depending on substituents. For instance, 4b (KiS1R = 2.7 nM) acts as an agonist, while 5b (KiS1R = 13 nM) is an antagonist .

Q. How do computational methods aid in understanding target interactions?

  • Molecular docking : Predicts binding modes to S1R/S2R, highlighting interactions with residues like Glu172 (S1R) .
  • MD simulations : Assess stability of ligand-receptor complexes over time .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors) for activity .

Q. What in vivo models validate the therapeutic potential of this compound?

  • Mechanical hypersensitivity models : Derivatives like 5b and 8f reverse allodynia at 20 mg/kg, outperforming reference drug BD-1063 .
  • Capsaicin-induced pain : A related spiro[4.4]nonane derivative showed efficacy without motor side effects .
  • Functional assays : PRE-084 (S1R agonist) reverses antiallodynic effects, confirming S1R-dependent mechanisms .

Q. How can conflicting data on agonist/antagonist profiles be resolved?

Contradictory functional outcomes (e.g., 4b vs. 5b ) may arise from:

  • Subtle structural differences : E.g., substituent electronic effects altering receptor conformation .
  • Assay conditions : Variations in cell lines or animal models (e.g., inflammatory vs. neuropathic pain) .
    Resolution strategies :
  • In vitro binding vs. in vivo efficacy : Correlate Ki values with phenotypic outcomes .
  • Bias factor analysis : Quantify signaling pathway preferences (e.g., G protein vs. β-arrestin) .

Q. What methodologies are used to evaluate osteoclast inhibition by derivatives?

  • TRAP staining : Measures osteoclast differentiation in bone marrow cultures .
  • Resorption pit assays : Quantifies bone matrix degradation using synthetic substrates .
  • Reductive amination : Synthesizes derivatives (e.g., E226 ) with IC50 values <100 nM for preclinical testing .

Methodological Challenges

Q. How can synthetic yields of spirocyclic derivatives be improved?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Flow chemistry : Enhances scalability for multi-step sequences .
  • Catalyst screening : Pd-based catalysts for efficient C–N coupling .

Q. What strategies mitigate off-target effects in sigma receptor ligands?

  • Selective S1R vs. S2R targeting : Modify substituent polarity (e.g., hydrophilic groups reduce S2R binding) .
  • Prodrug approaches : Mask reactive groups to improve selectivity .

Emerging Applications

  • Neuropathic pain : S1R antagonists with high blood-brain barrier permeability .
  • Cancer : KRAS inhibition via quinazolinyl derivatives (patented in 2024) .
  • Osteoporosis : Inhibition of osteoclast activation without affecting osteoblasts .

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